molecular formula C18H17NO3 B11411502 N-(2-methoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(2-methoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11411502
M. Wt: 295.3 g/mol
InChI Key: LGLSAWWQVQSWCG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a benzofuran ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetamide Formation:

    Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran ring is known to interact with various biological pathways, potentially affecting cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-benzofuran-3-ylacetamide: Lacks the methyl group, which may affect its biological activity.

    N-(2-methoxyphenyl)-2-(6-chloro-1-benzofuran-3-yl)acetamide: Contains a chloro group instead of a methyl group, potentially altering its chemical reactivity and biological properties.

Uniqueness

N-(2-methoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both methoxy and methyl groups can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H17NO3/c1-12-7-8-14-13(11-22-17(14)9-12)10-18(20)19-15-5-3-4-6-16(15)21-2/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

LGLSAWWQVQSWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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